

Discovery and chemical structure of Sphinx31

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Compound Name: *Sphinx31*

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An In-Depth Technical Guide to **Sphinx31**: Discovery, Structure, and Mechanism of Action

Abstract

Sphinx31 is a potent, selective, and cell-active inhibitor of Serine/Arginine-Rich Protein Kinase 1 (SRPK1).[1][2] Developed through a rational drug design campaign, it represents a significant advancement in the chemical toolkit for studying and potentially treating diseases driven by aberrant pre-mRNA splicing, particularly neovascular eye diseases.[2][3] Its mechanism involves the competitive inhibition of ATP binding to SRPK1, which subsequently prevents the phosphorylation of the splicing factor SRSF1.[2][4] This action modulates the alternative splicing of Vascular Endothelial Growth Factor A (VEGF-A), shifting the balance from pro-angiogenic to anti-angiogenic isoforms.[1][2] This whitepaper provides a comprehensive overview of the discovery, chemical properties, biological activity, and key experimental protocols related to **Sphinx31**, intended for researchers and drug development professionals.

Introduction to SRPK1 as a Therapeutic Target

Serine/Arginine-Rich Protein Kinases (SRPKs) are a family of enzymes crucial for the regulation of pre-mRNA splicing. They phosphorylate Serine/Arginine-rich (SR) domains of splicing factors, most notably SRSF1 (Serine/Arginine-Rich Splicing Factor 1).[1][2] This phosphorylation is a key step that governs the localization and activity of splicing factors, thereby controlling the assembly of the spliceosome and the outcome of alternative splicing events.

In pathological conditions such as cancer and neovascular eye diseases, the activity of SRPK1 is often dysregulated.[5][6] This leads to aberrant splicing of critical genes like VEGF-A. The

overexpression of the pro-angiogenic VEGF-A165a isoform at the expense of the anti-angiogenic VEGF-A165b isoform is a major driver of abnormal blood vessel growth (angiogenesis).[3][7] Therefore, inhibiting SRPK1 presents a compelling therapeutic strategy to restore the natural balance of VEGF-A isoforms and curb pathological angiogenesis.[2]

Sphinx31 was developed to meet the need for a potent and selective SRPK1 inhibitor with favorable properties for therapeutic development.[2]

Discovery and Rational Design

The development of **Sphinx31** was the result of a rational, structure-guided drug design effort. The starting point was a moderately potent but highly selective SRPK1 inhibitor scaffold known as SPHINX (IC₅₀ of 880 nM).[2]

The key steps in its discovery were:

- **Structural Analysis:** Researchers first solved the high-resolution crystal structure of SRPK1 in complex with an initial inhibitor to understand the molecular interactions driving its selectivity. [2] This revealed a unique binding pocket created by a helical insert specific to the SRPK family.[2]
- **Hypothesis-Driven Synthesis:** Based on the structural data, it was hypothesized that modifying the SPHINX scaffold to introduce hydrogen-bond acceptors could improve potency by interacting with key residues in the kinase's active site.[2]
- **Library Synthesis and Screening:** A small library of new compounds was synthesized, varying substituents on the furan ring and piperazine group of the SPHINX scaffold.[2]
- **Identification of **Sphinx31**:** From this library, **Sphinx31** emerged as the most potent compound, exhibiting an IC₅₀ of 5.9 nM, a significant improvement over the parent scaffold. [2] Further characterization confirmed its high selectivity and favorable pharmacokinetic properties, establishing it as an optimal chemical probe and therapeutic lead.[2][4]

Chemical Structure and Properties

Sphinx31 is a complex small molecule with specific structural features that contribute to its high-affinity binding to SRPK1.

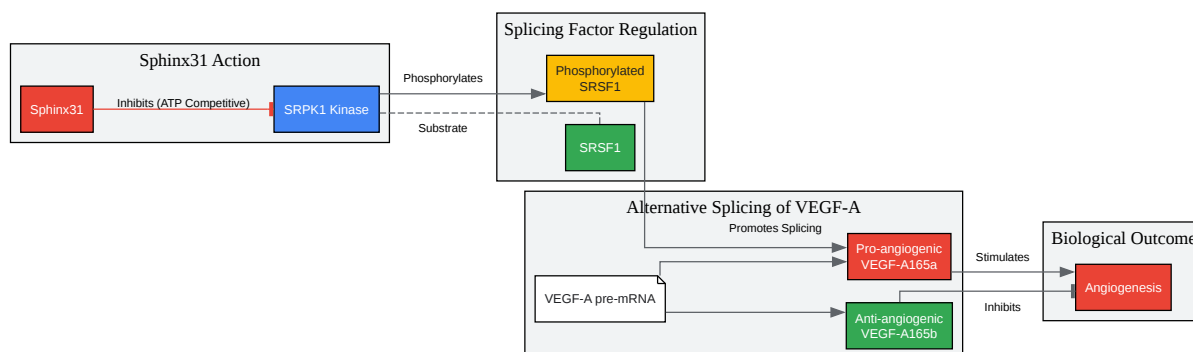
Table 1: Chemical and Physical Properties of Sphinx31

Property	Value	Reference
IUPAC Name	5-(4-pyridinyl)-N-[2-[4-(2-pyridinylmethyl)-1-piperazinyl]-5-(trifluoromethyl)phenyl]-2-furancarboxamide	[8]
CAS Number	1818389-84-2	[8]
Chemical Formula	C27H24F3N5O2	[1][8]
Molecular Weight	507.52 g/mol	[8]
Exact Mass	507.1882 g/mol	[8]

Mechanism of Action

Sphinx31 functions as a Type 1, ATP-competitive inhibitor of SRPK1.[4] Its mechanism of action can be detailed in a multi-step signaling cascade.

- **Direct SRPK1 Inhibition:** **Sphinx31** directly binds to the ATP-binding pocket of SRPK1. The trifluoromethyl group interacts with a deep hydrophobic cavity, while other parts of the molecule form key interactions that trigger a conformational change in the kinase's hinge region, leading to potent and selective inhibition.[2]
- **Inhibition of SRSF1 Phosphorylation:** With SRPK1 inhibited, the phosphorylation of its primary substrate, the splicing factor SRSF1, is prevented.[2][3]
- **Modulation of VEGF-A Splicing:** Unphosphorylated SRSF1 is unable to promote the selection of the proximal 5' splice site in exon 8 of the VEGF-A pre-mRNA. This leads to the inclusion of exon 8b, resulting in the production of the anti-angiogenic VEGF-A165b isoform. [2][7]
- **Anti-Angiogenic Effect:** The resulting shift in the VEGF-A isoform ratio from pro-angiogenic (VEGF-A165a) to anti-angiogenic (VEGF-A165b) leads to the inhibition of new blood vessel formation.[1][2]



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Caption: **Sphinx31** signaling pathway inhibiting SRPK1 and altering VEGF-A splicing.

Quantitative Biological Data

The biological activity of **Sphinx31** has been extensively quantified through various in vitro and cellular assays.

Table 2: In Vitro Potency, Selectivity, and Binding Affinity

Parameter	Value	Target/System	Reference
IC50	5.9 nM	SRPK1	[2] [3] [4]
Selectivity vs. SRPK2	~50-fold	SRPK2	[4]
Selectivity vs. CLK1	~100-fold	CLK1	[4]
Binding Constant (Kd)	72 ± 5 nM	SRPK1	[2]
Binding Enthalpy (ΔH)	-5.98 ± 0.2 kcal/mol	SRPK1	[2]
Binding Entropy (TΔS)	3.9 kcal/mol	SRPK1	[2]

Table 3: Cellular Activity and Metabolic Stability

Parameter	Value	Cell Line/System	Reference
EC50 (SRSF1 Phosphorylation)	~360 nM	PC3 Prostate Cancer Cells	[2]
Cytotoxicity (EC50)	> 100 μM	Various	[2]
Metabolic Half-Life (T1/2)	95.79 min	Mouse Liver Microsomes	[2] [4]
Genotoxicity (Ames Test)	Non-genotoxic	N/A	[2]

Table 4: In Vivo Efficacy

Model	Treatment	Outcome	Reference
Mouse Choroidal Neovascularization	2 µg/mL (3.8 µM) topical eye drops	Significant inhibition of blood vessel growth and macrophage infiltration	[2]
Diabetic Rat Model	Topical eye drops	Protected the retinal barrier from hyperglycemia-associated loss of integrity	[8]

Key Experimental Protocols

The following protocols are summarized based on methodologies reported in the primary literature.[2]

In Vitro SRPK1 Kinase Assay (Radioactive)

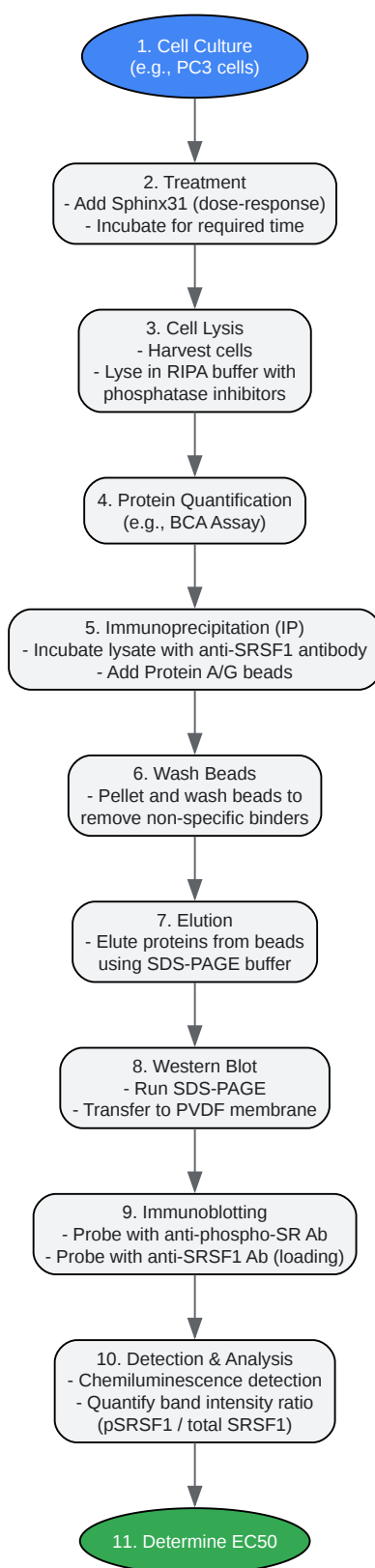
This assay quantifies the ability of **Sphinx31** to inhibit the enzymatic activity of SRPK1.

- **Reaction Mixture Preparation:** Prepare a reaction buffer containing 20 mM HEPES, 10 mM MgCl₂, 1 mM DTT, and 50 µM ATP.
- **Enzyme and Substrate:** Add recombinant SRPK1 enzyme and a suitable substrate (e.g., purified GST-SRSF1).
- **Inhibitor Addition:** Add varying concentrations of **Sphinx31** (typically in DMSO, with a final DMSO concentration of <1%) to the reaction wells. Include a no-inhibitor control.
- **Initiation:** Start the reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 20 minutes).
- **Termination:** Stop the reaction by adding SDS-PAGE loading buffer.
- **Detection:** Separate the reaction products by SDS-PAGE. Expose the gel to a phosphor screen.

- Quantification: Measure the radioactivity incorporated into the SRSF1 substrate band using a phosphor imager. Calculate the percent inhibition relative to the control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular SRSF1 Phosphorylation Assay

This protocol determines the efficacy of **Sphinx31** in a cellular context.



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Caption: Workflow for the cellular SRSF1 phosphorylation assay.

- Cell Culture and Treatment: Plate PC3 cells and grow to ~80% confluency. Treat cells with a range of **Sphinx31** concentrations for a set duration (e.g., 24 hours). If applicable, stimulate with an agent like TNF α to induce SRSF1 phosphorylation.[2]
- Cell Lysis: Wash cells with cold PBS and lyse using a suitable buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.
- Immunoprecipitation: Incubate the cleared cell lysates with an anti-SRSF1 antibody overnight at 4°C. Capture the antibody-protein complexes using Protein A/G magnetic beads.
- Western Blotting: Wash the beads extensively, then elute the bound proteins. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Immunodetection: Probe the membrane with a primary antibody that recognizes the phosphorylated SR motif (e.g., anti-phospho-SR mAb). Subsequently, strip and re-probe the membrane with an antibody against total SRSF1 to control for loading.
- Analysis: Detect signals using an appropriate secondary antibody and chemiluminescence. Quantify the band intensities and calculate the ratio of phosphorylated SRSF1 to total SRSF1. Determine the EC50 from the dose-response curve.[2]

Conclusion

Sphinx31 is a landmark inhibitor that has provided invaluable insights into the function of SRPK1 and the regulation of alternative splicing. Its high potency, selectivity, and demonstrated in vivo efficacy make it a powerful tool for basic research and a promising lead compound for the development of novel therapeutics.[2] Specifically, its ability to modulate VEGF-A splicing topically offers a potential new treatment paradigm for neovascular eye diseases, circumventing the need for invasive intraocular injections.[2][8] Further investigation into **Sphinx31** and its derivatives will continue to advance our understanding of splicing in disease and pave the way for new therapeutic strategies.

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